phenyl(quinolin-8-olato-N1,O8)mercury
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Overview
Description
Phenyl(quinolin-8-olato-N1,O8)mercury, also known as Phenylmercury(II) 8-quinolinolate, is a chemical compound that has been widely used in scientific research applications. It is a coordination complex of mercury with quinolin-8-ol ligands, and its chemical formula is C18H12HgN2O.
Mechanism Of Action
The mechanism of action of Phenyl(quinolin-8-olato-N1,O8)mercury is not fully understood. However, it is believed that the compound interacts with thiol-containing proteins and enzymes, leading to the inhibition of their activity. This can result in the induction of apoptosis in cancer cells and the detection of cysteine and homocysteine in biological samples.
Biochemical And Physiological Effects
Phenyl(quinolin-8-olato-N1,O8)mercury has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. The compound has also been shown to interact with thiol-containing proteins and enzymes, leading to the inhibition of their activity. This can result in the disruption of cellular processes and the induction of oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of using Phenyl(quinolin-8-olato-N1,O8)mercury in lab experiments is its ability to selectively interact with thiol-containing proteins and enzymes. This can allow for the specific targeting of these proteins and enzymes, which can be useful in the development of new drugs and therapies. However, one of the limitations of using the compound is its toxicity. The compound can be toxic to cells and can lead to cell death if not used properly.
Future Directions
There are many future directions for the use of Phenyl(quinolin-8-olato-N1,O8)mercury in scientific research. One of the directions is the development of new anticancer agents based on the compound. The compound has shown promise in inducing apoptosis in cancer cells, and further research can lead to the development of new drugs and therapies. Another direction is the development of new fluorescent probes for the detection of thiol-containing proteins and enzymes. The compound has been used as a fluorescent probe for the detection of cysteine and homocysteine, and further research can lead to the development of new probes with higher sensitivity and selectivity.
Synthesis Methods
The synthesis of Phenyl(quinolin-8-olato-N1,O8)mercury involves the reaction of mercury(II) acetate with quinolin-8-ol in the presence of phenylboronic acid. The reaction proceeds through the formation of a mercury(II) quinolinolate intermediate, which then reacts with phenylboronic acid to form the final product. The synthesis method has been well-established, and the compound can be obtained in high yield and purity.
Scientific Research Applications
Phenyl(quinolin-8-olato-N1,O8)mercury has been extensively used in scientific research applications. It has been used as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. The compound has also been used as a catalyst in organic synthesis reactions. In addition, it has been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
properties
CAS RN |
14354-56-4 |
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Product Name |
phenyl(quinolin-8-olato-N1,O8)mercury |
Molecular Formula |
C15H11HgNO |
Molecular Weight |
421.84 g/mol |
IUPAC Name |
phenyl(quinolin-8-yloxy)mercury |
InChI |
InChI=1S/C9H7NO.C6H5.Hg/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-2-4-6-5-3-1;/h1-6,11H;1-5H;/q;;+1/p-1 |
InChI Key |
FSRHNWZLCJXDBK-UHFFFAOYSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)[Hg+].C1=CC2=C(C(=C1)[O-])N=CC=C2 |
SMILES |
C1=CC=C(C=C1)[Hg]OC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)[Hg+].C1=CC2=C(C(=C1)[O-])N=CC=C2 |
Other CAS RN |
14354-56-4 |
Origin of Product |
United States |
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